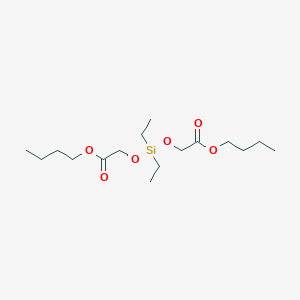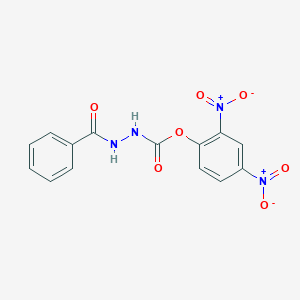![molecular formula C18H11ClN2O2 B14487302 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid CAS No. 65533-82-6](/img/structure/B14487302.png)
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a carboxylic acid functional group. It has a molecular mass of 322.7457 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.
Aplicaciones Científicas De Investigación
3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid include other cinnoline derivatives with different substituents, such as:
- 3-Chloro-4-methyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
- 3-Bromo-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65533-82-6 |
|---|---|
Fórmula molecular |
C18H11ClN2O2 |
Peso molecular |
322.7 g/mol |
Nombre IUPAC |
3-chloro-4-phenylcyclopenta[c]cinnoline-1-carboxylic acid |
InChI |
InChI=1S/C18H11ClN2O2/c19-14-10-13(18(22)23)16-12-8-4-5-9-15(12)20-21(17(14)16)11-6-2-1-3-7-11/h1-10H,(H,22,23) |
Clave InChI |
CKIDMUFWXQJQTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C3=C4C=CC=CC4=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


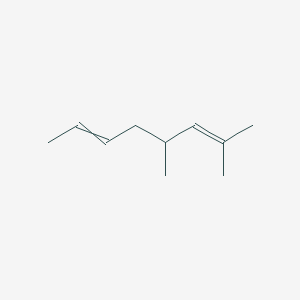
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
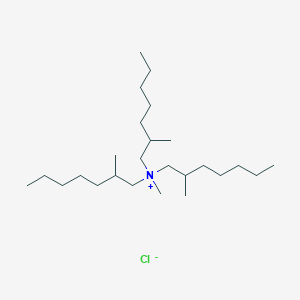
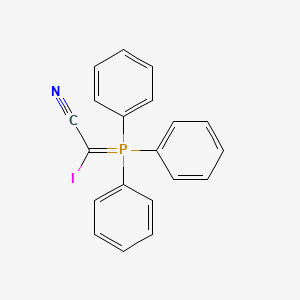

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

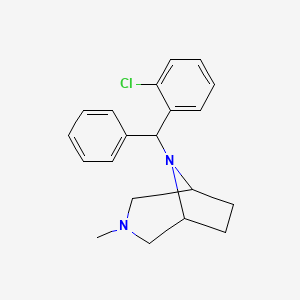
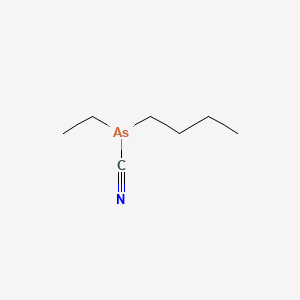
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
